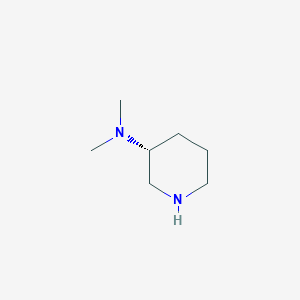

(R)-N,N-Dimethylpiperidin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-N,N-dimethylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9(2)7-4-3-5-8-6-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGVIZJUIPNHLI-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Chiral Piperidine Derivatives in Contemporary Organic Synthesis

Chiral piperidine (B6355638) scaffolds are of paramount importance in modern organic synthesis, largely due to their prevalence in a vast array of biologically active compounds and natural products. mdpi.com The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural motif in medicinal chemistry. mdpi.comacs.org Its derivatives are integral components of numerous pharmaceuticals, including those with applications in managing a range of health conditions. smolecule.comnbinno.com

The introduction of chirality into the piperidine ring dramatically expands the chemical space available for drug design and the synthesis of complex target molecules. The specific three-dimensional arrangement of substituents on a chiral piperidine can lead to highly selective interactions with biological targets, such as enzymes and receptors. This stereoselectivity is crucial for the efficacy and safety of many therapeutic agents.

The synthesis of enantiomerically pure piperidine derivatives has been a long-standing challenge and a major focus of research in organic chemistry. electronicsandbooks.comrsc.org Various synthetic strategies have been developed to achieve high levels of stereocontrol, including the use of chiral auxiliaries, asymmetric catalysis, and transformations of compounds from the chiral pool, such as amino acids. electronicsandbooks.comcdnsciencepub.com These methods allow for the precise construction of piperidine rings with desired stereochemistry, opening up avenues for the creation of novel and potent bioactive molecules. acs.org

Research Trajectories for R N,n Dimethylpiperidin 3 Amine Within Chemical Sciences

Established Synthetic Routes and Reaction Conditions

Traditional methods for obtaining this compound typically rely on a multi-step process that begins with a racemic precursor. This precursor is then separated into its constituent enantiomers, followed by functionalization to yield the final product.

The final step in many synthetic pathways to this compound involves the N-alkylation of a chiral precursor, most commonly (R)-3-aminopiperidine. A prevalent method for this transformation is reductive amination. This process involves reacting the primary amine of (R)-3-aminopiperidine with an excess of formaldehyde (B43269) in the presence of a reducing agent, such as sodium cyanoborohydride or through catalytic hydrogenation, to install the two methyl groups onto the nitrogen atom.

Another general approach to piperidine functionalization is direct N-alkylation using an alkylating agent, such as an alkyl halide (e.g., methyl iodide), often in the presence of a base like potassium carbonate in a solvent like dimethylformamide (DMF). researchgate.net To favor mono-alkylation over the formation of quaternary ammonium (B1175870) salts, the alkyl halide is typically added slowly to ensure the piperidine remains in excess. researchgate.net For the synthesis of a dimethylated amine, the conditions would be adjusted to ensure complete methylation.

Chiral resolution is a cornerstone technique for obtaining enantiomerically pure compounds and is frequently employed to separate racemic 3-aminopiperidine, a key precursor to this compound. researchgate.netgoogle.com The most common method involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. ulisboa.ptlibretexts.orgwikipedia.org This reaction forms a pair of diastereomeric salts.

These diastereomeric salts possess different physical properties, most notably solubility. ulisboa.ptwikipedia.org This difference allows for their separation through fractional crystallization. ulisboa.pt One diastereomer will preferentially crystallize from the solution, while the other remains dissolved. After separation by filtration, the desired enantiomer of the amine is recovered by treating the purified diastereomeric salt with a base to remove the chiral acid. libretexts.orglibretexts.org The success of this technique often depends on the careful selection of the resolving agent and the crystallization solvent. ulisboa.pt A patent describes the specific resolution of racemic 3-aminopiperidine using chiral acids like (D)-dibenzoyl tartaric acid (DBTA). google.com

| Common Chiral Resolving Agent | Type | Used to Resolve |

|---|---|---|

| Tartaric Acid (D- or L-) | Acid | Chiral Bases/Amines google.comwikipedia.org |

| (1R)-(-)-10-Camphorsulfonic acid | Acid | Chiral Amines google.comwikipedia.org |

| (D)-Dibenzoyl Tartaric Acid (DBTA) | Acid | Chiral Bases/Amines google.com |

| Brucine | Base | Chiral Acids libretexts.orglibretexts.org |

| (R)‑1‑phenylethylamine | Base | Chiral Acids libretexts.orglibretexts.org |

In many synthetic procedures involving amines, the final product is often converted into a salt, most commonly a hydrochloride salt. google.comwipo.intgoogle.com This is achieved by treating the purified amine with hydrochloric acid. For instance, processes for making (R)-3-aminopiperidine frequently conclude with the formation of (R)-3-aminopiperidine dihydrochloride. google.comwipo.intgoogle.com

There are several reasons for this practice. Amine salts are typically crystalline solids that are easier to handle, purify by recrystallization, and store compared to the free base, which may be a volatile or oily liquid. The salt form also often exhibits enhanced stability. The free amine can be readily regenerated from its hydrochloride salt by treatment with a simple base when needed for subsequent reactions.

Advanced Enantioselective Synthesis Strategies

To overcome the inherent limitation of classical resolution, where at least 50% of the starting racemic material is theoretically discarded, advanced enantioselective synthesis strategies have been developed. wikipedia.org These methods aim to directly produce the desired chiral enantiomer with high purity, representing a more efficient and sustainable approach. acs.org

Asymmetric catalysis has become a key research field and a powerful tool for the efficient synthesis of chiral amines. acs.orgacs.org This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Chiral amines themselves can serve as organocatalysts, but a dominant strategy for their production is the use of transition-metal catalysts paired with chiral ligands. acs.orgrsc.orgrsc.org These catalytic methods offer significant advantages in terms of atom economy and waste reduction, making them highly sustainable or "green" strategies. acs.org

Among the various catalytic methods, the transition metal-catalyzed asymmetric hydrogenation (AH) of prochiral imines, enamines, and N-heteroaromatic compounds is one of the most direct, powerful, and efficient strategies for producing chiral amines. acs.orgnih.govnih.gov This reaction involves the addition of hydrogen across a C=N double bond of a precursor molecule, guided by a chiral catalyst to produce one enantiomer preferentially over the other.

This method has seen significant advancements, with various transition metals like Iridium (Ir), Rhodium (Rh), Palladium (Pd), and even earth-abundant metals like Nickel (Ni) being used. acs.orgnih.gov The enantioselectivity of the reaction is controlled by sophisticated chiral ligands that coordinate to the metal center. While imines can be challenging substrates, extensive research has led to highly active and selective catalysts for their hydrogenation, achieving excellent enantiomeric excesses (ee). nih.gov

| Metal Catalyst | Ligand Type / Precursor | Substrate Type | Key Findings | Citation |

|---|---|---|---|---|

| Iridium (Ir) | Chiral Diamine Ligands / Chiral Phosphoric Acid (HA) | N-aryl imines | Highly active catalysts for the AH of N-aryl imines derived from both aryl and aliphatic ketones, achieving up to 98% ee. | acs.orgnih.gov |

| Rhodium (Rh) | Bisphosphine Ligands (e.g., JosiPhos) | Sterically hindered cyclic imines | Good to excellent enantioselectivities (74–99% ee) were achieved, with performance enhanced by additives like HBr. | nih.gov |

| Palladium (Pd) | P-chiral monophosphorus ligands (e.g., WingPhos) | Sterically hindered N-tosylimines | High catalytic activities (S/C up to 5000) and excellent enantioselectivities (up to 99% ee) under low H₂ pressure. | researchgate.net |

| Nickel (Ni) | P-stereogenic dialkyl phosphine (B1218219) ligand (BenzP*) | N-aryl imino esters | Afforded chiral α-aryl glycines in high yields and enantioselectivities (up to 98% ee) at low catalyst loading. | acs.org |

Asymmetric Catalysis in Chiral Amine Production

Organocatalytic Approaches for Stereoselective Amination

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of piperidine derivatives, offering a metal-free alternative for establishing stereocenters. These methods often rely on the use of small chiral organic molecules to catalyze reactions that construct the piperidine ring with high enantioselectivity.

One prominent strategy involves the domino Michael addition/aminalization process. nih.gov In this approach, aldehydes and nitroolefins can be reacted in the presence of a chiral organocatalyst, such as an O-TMS protected diphenylprolinol, to form polysubstituted piperidine rings with multiple contiguous stereocenters in a single step with excellent enantioselectivity. nih.gov Another key organocatalytic method is the aza-Michael addition, where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl compound. For instance, the enantioselective aza-Michael addition of a pyrazole (B372694) to an unsaturated ester has been utilized as a key step in the gram-scale synthesis of a difluorinated pyrazolo-piperidine intermediate. thieme-connect.com High-throughput experimentation and rational catalyst design based on stereoselectivity models have been instrumental in optimizing these reactions. thieme-connect.com

Furthermore, highly enantioselective [4+2] annulations via organocatalytic Mannich-reductive cyclization pathways provide one-pot access to functionalized piperidines. acs.org These strategies underscore the versatility of organocatalysis in creating the chiral piperidine scaffold, which is central to the structure of this compound. While not direct syntheses of the target compound, these methodologies establish the foundational principles for the stereoselective introduction of amine functionalities onto a piperidine ring.

Biocatalytic Transformations for Chiral Amine Synthesis

Biocatalysis offers highly selective and sustainable routes to chiral amines, leveraging enzymes to perform complex transformations with remarkable precision. nih.gov These enzymatic methods are increasingly favored in pharmaceutical manufacturing due to their high efficiency, selectivity under mild conditions, and reduced environmental impact compared to traditional chemical routes. nih.govmdpi.com

Imine Reductase-Mediated Asymmetric Reductive Amination

Imine reductases (IREDs) and a specific subclass known as reductive aminases (RedAms) are NADPH-dependent enzymes that catalyze the asymmetric reduction of prochiral imines and the reductive amination of ketones. nih.govturner-biocatalysis.com This methodology is one of the most direct and atom-efficient for producing chiral amines. researchgate.net The reaction proceeds through the enzyme-catalyzed condensation of a ketone and an amine to form an imine intermediate, which is then asymmetrically reduced by the same enzyme to yield the chiral amine product. researchgate.netnih.gov

The utility of this approach has been demonstrated in the amination of piperidine-based ketones. Engineered IREDs have shown high conversion and enantiomeric excess in the reductive amination of N-Boc-3-piperidinone, a key precursor for 3-amino piperidine derivatives. nih.gov The development of IREDs has progressed from laboratory-scale reactions to industrial applications at the kilogram and even ton scale, highlighting the robustness and scalability of this technology. nih.gov Protein engineering and directed evolution have been pivotal in expanding the substrate scope of IREDs to include sterically demanding amines and improving enzyme stability and activity for industrial processes. nih.govresearchgate.net

| Enzyme Type | Precursor | Amine Source | Key Findings | Reference(s) |

| Imine Reductase (IRED) | N-Boc-3-piperidinone | 2-phenylethylamine | Engineered mutants (IR-G36) achieved 98% conversion and >99% e.e. | nih.gov |

| Imine Reductase (IRED) | Cyclohexanone | Pyrrolidine | Wild-type IR77 catalyzed amination with up to 97% conversion. | nih.gov |

| Imine Reductase (PcIRED) | Various ketones | Bulky amine nucleophiles | Engineered PcIRED enabled synthesis of sterically demanding secondary amines with >99% conversion. | researchgate.net |

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy that enables the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.org This process combines a rapid, in-situ racemization of the starting material with a highly enantioselective reaction, where one enantiomer reacts much faster than the other. wikipedia.orgnih.gov For a DKR to be efficient, the rate of racemization must be equal to or greater than the rate of reaction of the faster-reacting enantiomer. princeton.edu

In the context of piperidine synthesis, DKR can be applied to racemic intermediates to generate enantiopure products. One reported method involves the cyclocondensation of (R)-phenylglycinol with racemic delta-oxo acid derivatives. nih.gov This process generates chiral non-racemic oxazolo[3,2-a]piperidone lactams in a highly stereoselective manner involving a DKR, which can then be converted to the desired enantiopure piperidine. nih.gov Catalytic kinetic resolution using chiral hydroxamic acids has also been effective for resolving disubstituted piperidines, although this method has a maximum theoretical yield of 50% for the desired enantiomer unless coupled with racemization to achieve a dynamic process. nih.gov

Chiral Pool Synthesis Considerations utilizing Piperidine Scaffolds

The chiral pool comprises readily available, inexpensive, and enantiomerically pure compounds, primarily from natural sources like amino acids and terpenes, which serve as versatile starting materials for asymmetric synthesis. nih.govnih.gov This approach leverages existing stereocenters to build complex chiral molecules.

The synthesis of (R)-3-aminopiperidine derivatives, the core scaffold of the target molecule, can be achieved from chiral pool sources. For example, (R)-2,5-diaminopentanoic acid hydrochloride, which is derived from the amino acid D-ornithine, can be used as a starting material. google.com The synthesis involves esterification of the amino acid, followed by a cyclization reaction to form (R)-3-aminopiperidin-2-one hydrochloride. This chiral lactam is then reduced, for instance with lithium aluminum hydride, to yield (R)-3-aminopiperidine. google.comwipo.int This route directly translates the chirality of the starting amino acid to the final piperidine product, representing a classic application of chiral pool strategy.

Optimization and Scale-Up of Synthetic Processes for this compound

The transition from a laboratory-scale synthesis to a large-scale industrial process requires significant optimization to ensure efficiency, cost-effectiveness, and sustainability. For a pharmaceutical intermediate like this compound, which is a key component in the synthesis of drugs such as Tofacitinib, process optimization is critical. google.comwipo.int

Process Intensification and Yield Enhancement Strategies

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In biocatalytic routes for chiral amine synthesis, strategies such as enzyme immobilization are crucial for industrial-scale production. nih.gov Immobilizing enzymes on solid supports, like agarose (B213101) beads, enhances their stability and allows for easy recovery and reuse over multiple reaction cycles, which is essential for economic viability. nih.govnih.gov Membrane-based systems can also be employed to intensify enzymatic reactions by, for example, facilitating cofactor regeneration or in situ product removal to overcome equilibrium limitations. nih.govcapture-resources.be

| Precursor | Reagents/Method | Product | Yield/Purity | Reference(s) |

| 1-benzyl-3-methylamino-4-methyl-pyridine bromide | 1. Sodium borohydride, Ethanol; 2. HCl | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | 70% yield | chemicalbook.com |

| (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | Acetic Acid in Acetone | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine acetate | Chiral purity increased to 99.8% | google.com |

| (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine | 1. HCl in Ethanol; 2. Recrystallization from Isopropanol | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 94% yield, 99.5% purity | chemicalbook.com |

Stereochemical Control and Diastereoselectivity Challenges in Piperidine Functionalization

The introduction of substituents onto the piperidine ring with defined stereochemistry presents a formidable challenge for synthetic chemists. The flexible nature of the six-membered ring and the potential for multiple stereocenters necessitate carefully designed synthetic strategies to achieve high levels of diastereoselectivity and enantioselectivity. The functionalization of the piperidine nucleus, particularly at the C3 position to yield compounds like this compound, is fraught with stereochemical hurdles that require sophisticated catalytic systems, chiral auxiliaries, or enzymatic approaches to overcome.

A significant challenge lies in controlling the relative stereochemistry between substituents on the piperidine ring. For instance, in the synthesis of 2,3,6-trisubstituted piperidines, achieving the desired diastereomer requires precise control over reaction conditions. One approach involves a nitro-Mannich reaction followed by a ring-closure condensation. nih.gov In this method, the relative stereochemistry between the C2 and C3 positions can be influenced by either kinetic protonation of a nitronate intermediate or by thermodynamic equilibration of the nitro group. nih.gov Further complexity arises when controlling the stereochemistry at the C6 position, which can be directed by the choice of reducing agent for the imine or acyliminium ion intermediate. nih.gov

The direct C-H functionalization of piperidines has emerged as a powerful tool, yet it introduces its own set of stereochemical challenges. Photoredox catalysis, for example, has been employed for the α-amino C–H arylation of highly substituted piperidines. nih.gov While this method can provide arylated products in good yields, the initial arylation step is often unselective. High diastereoselectivity is frequently achieved through a subsequent epimerization process that allows the product to equilibrate to the most thermodynamically stable diastereomer. nih.gov This reliance on thermodynamic control can limit the accessible stereochemical space.

For the synthesis of 3-substituted piperidines, rhodium-catalyzed asymmetric reductive Heck reactions of dihydropyridines with aryl or vinyl boronic acids have shown great promise. organic-chemistry.orgnih.gov This method can produce 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the corresponding piperidines. organic-chemistry.orgnih.gov The choice of chiral ligand is crucial for achieving high enantiomeric excess.

Enzymatic methods offer a highly selective alternative for the synthesis of chiral 3-aminopiperidines. The use of ω-transaminases for the asymmetric amination of a prochiral 1-Boc-3-piperidone precursor has been demonstrated to produce both (R)- and (S)-3-amino-1-Boc-piperidine with high enantiomeric excess. beilstein-journals.org This biocatalytic approach circumvents many of the challenges associated with traditional chemical methods, offering a direct route to the desired enantiomer under mild reaction conditions. beilstein-journals.orgscispace.com Furthermore, multi-enzyme cascades have been developed for the synthesis of protected 3-aminopiperidine derivatives from amino acid-derived starting materials. rsc.org

The synthesis of this compound itself, or its precursors, often starts from a chiral building block. For example, (R)-3-aminopiperidine dihydrochloride can be synthesized from (R)-3-aminopiperidin-2-one hydrochloride via reduction with lithium aluminum hydride. google.comgoogle.com The stereochemical integrity at the C3 position is maintained throughout this reduction. Subsequent N,N-dimethylation would then yield the target compound.

In cases where multiple stereocenters are present, such as in (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, the synthetic strategy must control the stereochemistry at both C3 and C4. One approach involves the chiral splitting of a racemic mixture using a chiral resolving agent like L-di-p-toluyl tartaric acid (L-DTTA). google.com Another method relies on a diastereoselective reduction of an enamine precursor. chemicalbook.com

The following tables summarize some of the key findings in the stereoselective synthesis of 3-aminopiperidine derivatives, highlighting the diastereomeric ratios and enantiomeric excesses achieved under various conditions.

| Precursor | Catalyst/Reagent | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Phenyl pyridine-1(2H)-carboxylate and Arylboronic acid | [Rh(cod)Cl]2 / Josiphos ligand | 3-Aryl-tetrahydropyridine | - | up to 99% | organic-chemistry.org |

| 1-Boc-3-piperidone | Immobilized ω-transaminase | (R)-1-Boc-3-aminopiperidine | - | >99% | beilstein-journals.org |

| 2-phenyl-6-alkyl-3-nitropiperidine | Various reducing agents | 2-phenyl-6-alkyl-3-aminopiperidine | cis/trans control | - | nih.gov |

| Highly substituted piperidines | Ir(ppy)3 (photocatalyst) | α-Arylated piperidine | High (via epimerization) | - | nih.gov |

| Starting Material | Key Transformation | Chiral Influence | Resulting Stereochemistry | Reference |

| (R)-3-aminopiperidin-2-one hydrochloride | Reduction with LiAlH4 | Chiral starting material | (R)-3-aminopiperidine | google.comgoogle.com |

| 3-amino-4-methyl piperidine | Chiral resolution | L-di-p-toluyl tartaric acid | (3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine | google.com |

| 1-benzyl-4-methyl-3-ketone piperidine | Reductive amination | Not specified | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | chemicalbook.com |

Chemical Reactivity and Transformation Studies of R N,n Dimethylpiperidin 3 Amine

Reactions Involving the Tertiary Amine Moiety

The exocyclic tertiary amine at the C3 position is a primary site of chemical reactivity. Its lone pair of electrons makes it both basic and nucleophilic, allowing it to participate in a variety of chemical transformations.

The tertiary nitrogen atom of (R)-N,N-Dimethylpiperidin-3-amine can be readily oxidized to form the corresponding N-oxide derivative. This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide (H₂O₂) or organic peroxy acids like meta-chloroperbenzoic acid (mCPBA). researchgate.net The reaction involves the direct oxidation of the nitrogen's lone pair of electrons.

Studies on analogous N,N-dimethylalkylamines have shown that they undergo in vitro N-oxidation by microsomal enzymes, indicating that this is also a relevant metabolic pathway. nih.govnih.gov For piperidine-derived tertiary amines, the stereoselectivity of N-oxidation can be influenced by the steric environment around the nitrogen atom and the choice of oxidant. Research on N-methylpiperidine systems has demonstrated that oxidations with mCPBA often show a high preference for axial attack on the nitrogen atom. researchgate.net In the case of this compound, the oxidation converts the nucleophilic tertiary amine into a polar, non-basic N-oxide functional group.

Below is a table summarizing the N-oxidation reaction:

Table 1: N-Oxidation of this compound

| Reactant | Oxidizing Agent | Product |

|---|---|---|

| This compound | Hydrogen Peroxide (H₂O₂) | This compound N-oxide |

Modifications of the Piperidine (B6355638) Ring System

The piperidine ring is a saturated heterocyclic system, making it generally stable and less reactive than its aromatic counterpart, pyridine. However, under specific conditions, modifications can be achieved.

The piperidine ring of this compound is already fully saturated and, therefore, cannot be reduced further by typical catalytic hydrogenation methods that are used to convert pyridines to piperidines. nih.gov Transformations referred to as "reduction" in this context typically involve more drastic, ring-opening (or cleavage) reactions that break the C-N bonds of the heterocycle.

These reactions are not common but can be achieved under specific conditions, such as photooxidation. Studies on related N-substituted piperidines have shown that oxidative cleavage can occur upon exposure to light in the presence of a photosensitizer, leading to the formation of acyclic aminoaldehydes. researchgate.net Such a transformation would represent a profound modification of the original piperidine scaffold.

The tertiary nitrogen atom within the piperidine ring is also nucleophilic and can react with electrophiles. A common reaction for tertiary amines is quaternization, which is a type of nucleophilic substitution. libretexts.org This reaction involves the treatment of the amine with an alkylating agent, such as an alkyl halide, to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.com

For this compound, this reaction would occur at the endocyclic nitrogen, converting the tertiary amine into a permanently charged quaternary ammonium center. The efficiency and rate of this reaction can be influenced by the nature of the alkylating agent and the solvent used. researchgate.net For example, highly reactive alkyl halides like methyl iodide are effective for such "exhaustive methylation" reactions. masterorganicchemistry.com This transformation is useful for introducing new substituents onto the piperidine nitrogen and for creating cationic derivatives.

Below is a table summarizing potential nucleophilic substitution reactions at the ring nitrogen:

Table 2: Nucleophilic Substitution (Quaternization) of the Piperidine Nitrogen

| Reactant | Alkylating Agent | Product |

|---|---|---|

| This compound | Methyl Iodide (CH₃I) | (R)-1-Methyl-3-(dimethylamino)piperidin-1-ium iodide |

| This compound | Ethyl Bromide (CH₃CH₂Br) | (R)-1-Ethyl-3-(dimethylamino)piperidin-1-ium bromide |

Maintenance of Stereochemical Integrity During Chemical Transformations

The chiral center at the C3 position of the piperidine ring is a defining feature of this compound. For its use as a chiral building block, it is essential that this stereocenter remains intact during subsequent chemical reactions.

In the reactions described above, such as N-oxidation (3.1.1) and nucleophilic substitution at the ring nitrogen (3.2.2), the transformations occur exclusively at the nitrogen atoms. These nitrogen centers are remote from the C3 stereocenter and are themselves achiral. The C-H bond at the chiral C3 position is not involved in these reaction mechanisms. Consequently, these reactions proceed without affecting the (R) configuration of the stereocenter, and the stereochemical integrity of the molecule is maintained.

In contrast, reactions that lead to the cleavage of the piperidine ring, as described in section 3.2.1, would destroy the cyclic structure and, in the process, would lead to the loss of the C3 stereocenter. Therefore, for synthetic applications where the chirality of the molecule must be preserved, reaction conditions are chosen to selectively modify the amine functionalities without disrupting the integrity of the piperidine ring.

Applications of R N,n Dimethylpiperidin 3 Amine As a Chiral Building Block in Advanced Organic Synthesis

Role in the Construction of Complex Chiral Organic Molecules

Chiral amines are fundamental building blocks in the synthesis of complex organic molecules. The defined stereochemistry of (R)-N,N-Dimethylpiperidin-3-amine allows for the creation of enantiomerically pure compounds, a critical requirement in modern drug development. Piperidine-containing compounds are one of the most important synthetic medicinal blocks for drug construction nih.gov. The introduction of a chiral center within the piperidine (B6355638) scaffold can significantly influence a molecule's physicochemical properties, biological potency, and pharmacokinetic profile thieme-connect.com. As such, chiral piperidines derived from or related to this compound serve as versatile starting materials or key intermediates in the synthesis of sophisticated target molecules. Their utility is rooted in the ability to transfer their inherent chirality to a new, more complex structure during a synthetic sequence.

Utilization in the Synthesis of Other Chiral Piperidine Derivatives

The structure of this compound can be chemically modified to generate a library of other valuable chiral piperidine derivatives. Through reactions targeting the secondary amine on the ring or the tertiary amine of the dimethylamino group, chemists can introduce a wide variety of substituents, leading to novel structures for screening in drug discovery and materials science. This adaptability makes it a versatile platform for creating diversity-oriented syntheses of highly substituted piperidines researchgate.net.

A prominent application of chiral piperidine building blocks related to this compound is in the synthesis of the Janus kinase (JAK) inhibitor, Tofacitinib. A key intermediate in the manufacturing of Tofacitinib is (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine chemicalbook.comwipo.intnih.gov. Various patented synthetic routes have been developed to produce this crucial intermediate with high purity and yield.

One such process starts with 3-amino-4-methyl piperidine, which undergoes a series of chemical transformations including N-protection, benzylation, methylation, and chiral resolution to achieve the desired (3R,4R) stereochemistry of the final intermediate google.com. The synthesis underscores the importance of a chiral piperidine core in building up the complex structure required for the active pharmaceutical ingredient. New processes are continuously being developed to improve yield, optical purity, and stability of this key intermediate wipo.int.

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 3-Amino-4-methylpyridine | Sodium hydride, Methyl carbonate | 4-Picoline-3-ylcarbamic acid methyl ester |

| 2 | 4-Picoline-3-ylcarbamic acid methyl ester | Catalytic Hydrogenation | 4-Methylpiperidin-3-ylcarbamic acid methyl ester |

| 3 | 4-Methylpiperidin-3-ylcarbamic acid methyl ester | Nucleophilic Substitution (e.g., with a benzyl (B1604629) halide) | 1-Benzyl-4-methylpiperidin-3-ylcarbamic acid methyl ester |

| 4 | 1-Benzyl-4-methylpiperidin-3-ylcarbamic acid methyl ester | Amide Reduction (e.g., with Red-Al) | 1-Benzyl-N,4-dimethylpiperidin-3-amine (racemic mixture) |

| 5 | Racemic 1-Benzyl-N,4-dimethylpiperidin-3-amine | Chiral Splitting (e.g., with L-di-p-toluyl tartaric acid) | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine |

| This table represents a generalized pathway based on described synthetic strategies google.com. |

Chiral Auxiliary Applications in Asymmetric Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. After guiding the formation of the desired stereocenter in the substrate, the auxiliary is cleaved and can often be recovered for reuse wikipedia.org. Chiral amines are frequently employed in this capacity.

The synthesis of enantiomerically pure β-amino acids is of significant interest as these structures are components of numerous biologically active molecules. One strategy to control stereochemistry is through the use of a chiral auxiliary. While the direct use of this compound as a chiral auxiliary in the synthesis of beta-amino acids is not extensively documented in the reviewed literature, its structural analogs, such as (R)-N,N-Dimethylpyrrolidin-3-amine hydrochloride, have been utilized for this purpose. In one study, this related compound was employed as a chiral auxiliary, highlighting the versatility of such chiral amines in developing new drugs with specific stereochemistry. Phenylglycinol is another example of a powerful chiral auxiliary used to obtain chiral epoxides and aziridines with excellent stereoselectivity nih.gov. The principle involves attaching the chiral amine to a substrate, performing a diastereoselective reaction, and then removing the auxiliary.

Contributions to Agrochemical and Specialty Chemical Synthesis as a Structural Component

The piperidine ring is a highly sought-after scaffold for the synthesis of not only pharmaceuticals but also agrochemicals acs.org. The introduction of chirality into agrochemicals is of growing importance, as different stereoisomers of a pesticide can exhibit significant variations in efficacy and toxicity nih.gov. In the period from 2018 to 2023, approximately 43% of the 35 new chiral agrochemicals introduced to the market contained one or more stereogenic centers nih.gov.

The use of chiral building blocks is a primary strategy for producing single-enantiomer agrochemicals nih.gov. As a pre-formed chiral entity, this compound and its derivatives are valuable starting materials for the construction of novel and complex active ingredients in the crop protection industry. By incorporating this chiral piperidine unit, chemists can access unique chemical spaces and develop next-generation herbicides, fungicides, and insecticides with improved performance and environmental profiles.

| Section | Application Area | Specific Role of this compound |

| 4.1 | Complex Molecule Synthesis | Serves as a foundational chiral building block to ensure enantiomeric purity. |

| 4.2.1 | Pharmaceutical Synthesis | Acts as a precursor or is structurally related to precursors for key intermediates like (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine used in Tofacitinib synthesis. wipo.intgoogle.com |

| 4.3.1 | Asymmetric Transformations | Potential application as a chiral auxiliary for synthesizing structures like β-amino acids, a role demonstrated by analogous compounds. nih.gov |

| 4.4 | Agrochemical Synthesis | Functions as a key structural component, incorporating both the piperidine scaffold and a chiral center into novel agrochemical agents. acs.orgnih.gov |

Future Research Directions and Emerging Methodologies for R N,n Dimethylpiperidin 3 Amine

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The demand for greener, more efficient, and cost-effective synthetic methods has spurred the development of novel routes to chiral piperidines. A significant area of advancement is the use of biocatalysis, particularly employing transaminase enzymes. These enzymatic methods offer a sustainable alternative to traditional chemical processes by converting nitrogen-protected 3-piperidone into the corresponding (R)-3-amino-piperidine precursor with high optical purity under mild, environmentally friendly conditions. scispace.comgoogle.com This approach simplifies the synthetic route and is suitable for large-scale industrial production. google.com

Another promising strategy involves the synthesis from readily available, optically active natural products. For instance, (R)-3-(Boc-amino)piperidine, a direct precursor, can be prepared in just two steps from natural α-amino acids like D-lysine and D-ornithine. researchgate.net Research is also focused on developing highly modular and flexible one-pot syntheses. Methodologies such as gold-catalyzed cyclization of N-homopropargyl amides followed by chemoselective reduction and rearrangement offer rapid access to the core piperidine (B6355638) structure. scispace.com Furthermore, radical-mediated amination and cyclization are being explored as powerful tools for constructing the piperidine ring system with high efficiency. mdpi.comnih.gov

| Synthetic Strategy | Key Features | Starting Materials (Example) | Potential Advantages |

|---|---|---|---|

| Biocatalytic Transamination | Use of transaminase enzymes for asymmetric amination. scispace.comgoogle.com | Nitrogen-protected 3-piperidone | High enantioselectivity, mild reaction conditions, green and sustainable. |

| Synthesis from Chiral Pool | Utilization of naturally occurring chiral molecules. researchgate.net | D-lysine, D-ornithine | Short synthetic sequence, high optical purity. |

| Gold-Catalyzed Cyclization | One-pot modular approach involving cyclization and rearrangement. scispace.com | Imines, Propargyl Grignard | High modularity and flexibility, operational simplicity. |

| Radical-Mediated Cyclization | Intramolecular cyclization of linear amino-aldehydes or aminonitriles. mdpi.com | Linear amino-aldehydes | Access to diverse piperidine structures. |

Exploration of New Catalytic Systems for Highly Enantioselective Transformations

The precise control of stereochemistry is crucial in the synthesis of chiral molecules like (R)-N,N-Dimethylpiperidin-3-amine. Consequently, a major thrust of future research lies in the discovery and optimization of novel catalytic systems capable of achieving high enantioselectivity. Transition metal catalysis remains a cornerstone of this effort. A significant breakthrough is the use of Rhodium-catalyzed asymmetric reductive Heck reactions, which can produce enantioenriched 3-substituted tetrahydropyridines—direct precursors to chiral piperidines—in high yield and with excellent enantioselectivity. nih.gov This cross-coupling approach demonstrates broad functional group tolerance and scalability. nih.gov

Ruthenium-based catalysts, particularly variants of Noyori's catalysts, are effective for asymmetric transfer hydrogenation, a key step in converting iminium salts or aminoketones to chiral amines with high enantiomeric excess. mdpi.commdpi.com Similarly, Iridium-based catalysts are being developed for the asymmetric hydrogenation of N-heteroaromatics and for sequential cascade reactions that form multiple C-N bonds stereoselectively. mdpi.commdpi.com The combination of different catalytic systems, such as sequential Palladium- and Rhodium-catalyzed transformations, is also emerging as a powerful strategy for the rapid assembly of complex polyamine structures from simple olefins. nih.gov

| Catalyst Type | Reaction | Key Advantages | Reference |

|---|---|---|---|

| Rhodium (Rh) | Asymmetric Reductive Heck Reaction / Carbometalation | Excellent enantioselectivity, broad substrate scope, high yield. | nih.gov |

| Ruthenium (Ru) | Asymmetric Transfer Hydrogenation | Effective for imines and ketones, produces high enantiomeric excess. | mdpi.commdpi.com |

| Iridium (Ir) | Asymmetric Hydrogenation / Sequential Cascades | High catalytic performance for N-heteroaromatics, enables stereoselective C-N bond formation. | mdpi.commdpi.com |

| Palladium (Pd) / Rhodium (Rh) | Sequential Asymmetric Allylic Amination and Aziridination | Rapid assembly of complex, optically active polyamine structures. | nih.gov |

| Copper (Cu) | Asymmetric Cyanidation | Enables synthesis of chiral aminonitriles as piperidine precursors. | mdpi.com |

Advanced Applications in the Synthesis of Novel Complex Molecules

The development of more robust and versatile synthetic methods for this compound and related chiral piperidines directly enables their application in the synthesis of increasingly complex and novel molecules. This chiral building block is a key intermediate in the synthesis of important pharmaceuticals. For example, the core structure is found in drugs such as the anticancer agent Niraparib and the antipsychotic agent Preclamol. nih.gov The related (3R,4R)-N,4-dimethyl-piperidin-3-amine is a crucial intermediate for the Janus kinase inhibitor Tofacitinib.

Future research will focus on leveraging the newly developed efficient synthetic routes to incorporate the this compound motif into new drug candidates and natural product syntheses. The modularity of emerging synthetic methods allows for the creation of diverse libraries of piperidine derivatives for high-throughput screening in drug discovery. scispace.comnih.gov For instance, the enantioselective synthesis of the natural product (+)-subcosine II was achieved using a modern one-pot piperidine synthesis, demonstrating the power of these new methods to tackle complex targets. scispace.com As synthetic accessibility improves, this chiral amine will undoubtedly find wider application as a versatile synthon in medicinal chemistry and total synthesis.

Integration of Artificial Intelligence and Machine Learning in Synthetic Pathway Design

While the application of AI specifically to this compound is still in its nascent stages, the general methodologies are directly applicable. nih.gov Future research will see the increasing use of these computational tools to:

Discover entirely new and non-intuitive synthetic routes with improved efficiency and sustainability.

Optimize existing synthetic pathways by predicting reaction yields and identifying potential byproducts.

Accelerate the discovery of novel catalysts and reaction conditions for highly enantioselective transformations.

Q & A

Basic Research Questions

Q. How can the stereochemical purity of (R)-N,N-Dimethylpiperidin-3-amine be validated during synthesis?

- Methodology : Use chiral analytical techniques such as chiral HPLC or polarimetry to confirm enantiomeric excess. Coupled with H NMR and C NMR, the integration of diastereomeric peaks (if derivatized with a chiral resolving agent) can resolve stereochemical ambiguities. For example, in structurally similar amines, H NMR chemical shifts at 2.3–3.1 ppm (piperidine ring protons) and 2.1–2.5 ppm (N-methyl groups) are critical for confirming substitution patterns .

Q. What spectroscopic methods are most reliable for characterizing this compound?

- Methodology :

- FT-IR : Confirm amine N-H stretches (3300–3500 cm) and C-N vibrations (1250–1350 cm).

- H/C NMR : Assign peaks for piperidine ring protons (δ 1.5–3.0 ppm) and N-methyl groups (δ 2.2–2.5 ppm).

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 128.2 (M) and fragmentation patterns consistent with N-demethylation (e.g., m/z 99.1 for [M–CH]) .

Q. How can synthetic yields of this compound be optimized?

- Methodology :

- Catalytic Methylation : Use dimethyl sulfate or methyl iodide with a base (e.g., KCO) in polar aprotic solvents (e.g., DMF) under inert atmosphere.

- Temperature Control : Maintain 0–5°C during exothermic methylation steps to minimize side reactions.

- Workup : Purify via fractional distillation or recrystallization (ethanol/water mixtures). Yields >75% are achievable with rigorous exclusion of moisture .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data for intermediates during this compound synthesis?

- Methodology :

- Cross-Validation : Compare experimental H NMR data with computational predictions (e.g., DFT-based chemical shift calculations).

- Isotopic Labeling : Use N-labeled precursors to distinguish overlapping signals in crowded NMR regions.

- Multi-Technique Analysis : Pair NMR with X-ray crystallography (if crystalline derivatives are obtainable) to unambiguously assign stereochemistry .

Q. What strategies mitigate the risk of nitrosamine formation in this compound under acidic conditions?

- Methodology :

- Process Design : Avoid nitrosating agents (e.g., NO, nitrites) and secondary amine intermediates.

- Analytical Monitoring : Implement GC-NPD (Nitrogen-Phosphorus Detection) or LC-MS/MS to detect trace nitrosamines (LOD < 1 ppm).

- Supplier Screening : Use questionnaires to audit raw material suppliers for cross-contamination risks (e.g., shared equipment with nitrosamine sources) .

Q. How can machine learning enhance reaction optimization for this compound derivatives?

- Methodology :

- Data Curation : Compile reaction parameters (solvent, catalyst, temperature) and yields from historical datasets.

- Algorithm Selection : Train neural networks or Bayesian optimization models to predict optimal conditions.

- Validation : Test model predictions against high-throughput experimentation (HTE) results for iterative refinement. LabMate.AI (see ) exemplifies such frameworks for C–N coupling reactions .

Data Contradiction & Analysis

Q. How to address discrepancies in reported biological activity of this compound analogs?

- Methodology :

- Dose-Response Curves : Re-evaluate IC/EC values across multiple assays (e.g., radioligand binding vs. functional cAMP assays).

- Metabolic Stability : Assess cytochrome P450 interactions to rule out false positives from metabolite interference.

- Structural Confirmation : Ensure analogs are re-synthesized and characterized to exclude batch-to-batch variability .

Q. What statistical approaches reconcile conflicting solubility data for this compound in polar solvents?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.